3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-CYCLOPENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
This compound is a 1,4-dihydropyridine (1,4-DHP) derivative featuring a cyclopentyl group at the N1 position and a substituted phenyl ring at the C4 position. The phenyl substituents include chloro (Cl), hydroxy (OH), and methoxy (OCH₃) groups, while the C3 and C5 positions are esterified with methyl carboxylate groups. The dihydropyridine core is a well-known pharmacophore in medicinal chemistry, often associated with calcium channel modulation .
Properties
IUPAC Name |
dimethyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyclopentyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO6/c1-27-17-9-12(8-16(22)19(17)24)18-14(20(25)28-2)10-23(13-6-4-5-7-13)11-15(18)21(26)29-3/h8-11,13,18,24H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGYXLMLOLZJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)C3CCCC3)C(=O)OC)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-CYCLOPENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multiple steps. One common method includes the reaction of 4-hydroxy-3,5-dimethyl-α-chloroacetophenone with methylene chloride and aqueous hydrobromic acid in the presence of tetrabutylammonium bromide. This reaction is carried out under reflux conditions for 24 hours, yielding the desired product with a high yield of 87% .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-CYCLOPENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro group or reduce the dihydropyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-CYCLOPENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-CYCLOPENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on core rings, substituents, and biological activity (where available).
1,3-Dioxolane Dicarboxylates (Compounds 5–8, )
These compounds share ester functionalities but differ in their central ring system (1,3-dioxolane vs. 1,4-dihydropyridine). Key distinctions include:
- Core Structure : The 1,3-dioxolane ring is a five-membered oxygen-containing heterocycle, whereas the 1,4-DHP core is a six-membered nitrogen-containing ring with conjugated double bonds. The latter may confer redox activity or enhanced binding to biological targets .
- Substituents : Compound 7 (Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) includes a chiral dioxolane and a hydroxyphenyl group, while the target compound features a chlorinated and methoxylated phenyl group. The chloro and methoxy substituents in the target compound could enhance lipophilicity and metabolic stability compared to the hydroxyl group in compound 7 .
- Biological Activity: The 1,3-dioxolane derivatives exhibit broad-spectrum antimicrobial activity (MIC values: 4.8–5000 µg/mL against bacteria and fungi). For example, compound 7 showed MICs of 19.5 µg/mL against Staphylococcus aureus and 39 µg/mL against Candida albicans . No comparable data is available for the target compound, but its substituted phenyl group may modulate antibacterial efficacy.
Cyclohexene Dicarboxylate Derivatives ()
The compound Dimethyl 5,5-Dicyano-4-(4-Cyanophenyl)-2-Hydroxy-6-(4-Methylphenyl)-1-Cyclohexene-1,3-Dicarboxylate shares ester and aromatic substituents but differs in its cyclohexene core. Key contrasts include:
- Core Reactivity : The cyclohexene ring may exhibit different electronic properties compared to the 1,4-DHP system, influencing solubility and reactivity.
- Functional Groups: The target compound lacks cyano (CN) groups but includes a cyclopentyl substituent, which could sterically hinder interactions compared to the methylphenyl group in the cyclohexene derivative .
Triazene-Based Compounds ()
While structurally distinct (triazene vs. dihydropyridine), these compounds highlight the role of substituents in metal-binding applications. For instance, 1-(2,6-Dibromo-4-Nitrophenyl)-3-(4-Nitrophenyl)-Triazene () forms complexes with Cu²⁺ (ε = 1.11 × 10⁵ L·mol⁻¹·cm⁻¹). The target compound’s ester and chloro groups may similarly enable metal coordination, though this remains speculative without data .
Physicochemical and Spectroscopic Properties
- Melting Points : The target compound’s melting point is unreported, but analogous 1,3-dioxolane derivatives (e.g., compound 7) melt at 94–95°C, suggesting similar thermal stability for solid-state applications .
- Spectroscopy : The ester carbonyl IR stretches (~1754 cm⁻¹ in compound 7) and NMR signals for methyl esters (~3.81 ppm in compound 7) are expected to align with the target compound’s dimethyl carboxylate groups .
Implications of Substituent Variation ()**
The "lumping strategy" groups compounds with similar substituents for property prediction. For example:
- Cyclopentyl Group : This bulky substituent could influence steric interactions in biological systems or crystal packing .
Biological Activity
3,5-DIMETHYL 4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-CYCLOPENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a dihydropyridine core with various substituents that influence its biological activity.
Antihypertensive Effects
Research indicates that derivatives of 1,4-dihydropyridine exhibit significant antihypertensive properties. Specifically, studies have shown that compounds with similar structures can lower blood pressure in spontaneously hypertensive rats (SHR) through calcium channel blockade mechanisms. The presence of the 3-chloro-4-hydroxy-5-methoxyphenyl group is believed to enhance this activity by increasing lipophilicity and receptor binding affinity .
Neuroprotective Properties
Recent studies have suggested that dihydropyridine derivatives may possess neuroprotective effects. This is attributed to their ability to modulate calcium influx in neuronal cells, potentially reducing excitotoxicity associated with neurodegenerative diseases. The specific compound under consideration has shown promise in preliminary studies aimed at assessing its protective effects against oxidative stress in neuronal models.
The primary mechanism of action for dihydropyridine derivatives involves their interaction with voltage-gated calcium channels (VGCCs). By binding to these channels, they inhibit calcium entry into cells, leading to vasodilation and reduced cardiac workload. Additionally, the modulation of intracellular signaling pathways related to calcium homeostasis plays a crucial role in their pharmacological profile .
In Vivo Studies
A study conducted on SHR demonstrated that administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups. The antihypertensive effect was attributed to the compound's ability to inhibit calcium influx through VGCCs, leading to vascular smooth muscle relaxation .
In Vitro Studies
In vitro assays using cultured neuronal cells indicated that the compound could reduce reactive oxygen species (ROS) production under oxidative stress conditions. This suggests a potential application in treating neurodegenerative disorders where oxidative damage is a contributing factor.
Data Tables
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR) Insights
| Structural Feature | Effect on Activity |
|---|---|
| 3-Chloro Group | Enhances binding affinity |
| Hydroxy and Methoxy Substituents | Increases lipophilicity and bioavailability |
| Cyclopentyl Moiety | Contributes to selectivity for VGCCs |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and which intermediates require rigorous characterization?
- The compound is synthesized via multi-step reactions, often involving Hantzsch dihydropyridine synthesis or cyclocondensation. Critical intermediates include the cyclopentyl-substituted dihydropyridine core and the chlorinated phenolic moiety. Prioritize characterization using X-ray crystallography for stereochemical confirmation and NMR for tracking regioselectivity (e.g., distinguishing 1,4-dihydropyridine tautomers) . High-resolution mass spectrometry (HRMS) is essential for verifying molecular ion peaks .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural elucidation?
- 1H/13C NMR : Resolve substituent positions on the dihydropyridine ring and phenolic group, with attention to deshielded protons near electron-withdrawing groups (e.g., chlorine) .
- FT-IR : Confirm ester carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) vibrations (~3400 cm⁻¹) .
- HPLC-PDA/MS : Monitor purity and isolate stereoisomers, leveraging reverse-phase columns with methanol/water gradients to address hydrophobicity from the cyclopentyl group .
Q. What challenges arise during purification due to the compound’s stereochemistry and solubility?
- The cyclopentyl group introduces steric hindrance, complicating crystallization. Use recrystallization in mixed solvents (e.g., ethyl acetate/hexane) or preparative HPLC with chiral stationary phases . Solubility issues in aqueous media necessitate polar aprotic solvents (e.g., DMF) for reaction workup .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize reaction yields and selectivity?
- Apply Box-Behnken or central composite designs to assess variables: temperature (60–120°C), catalyst loading (e.g., Lewis acids), and solvent polarity. Response surfaces can identify interactions between cyclopentyl group reactivity and phenolic hydroxyl stability . For example, higher temperatures may favor cyclization but risk decarboxylation .
Q. What computational approaches predict electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the electron-deficient dihydropyridine ring may act as a redox-active center, while the chlorine substituent enhances electrophilicity .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, particularly the cyclopentyl group’s steric interactions in polar environments .
Q. How can contradictory data on catalytic or biological activity be resolved?
- Contradictions often stem from impurities or undefined stereochemistry. Implement control experiments with rigorously purified batches and enantiomerically resolved samples. Cross-validate bioactivity assays (e.g., enzyme inhibition) using orthogonal methods (e.g., SPR vs. fluorescence quenching) .
Q. What strategies address low reproducibility in scaled-up synthesis?
- Use flow chemistry to maintain consistent mixing and temperature gradients, critical for avoiding side reactions during cyclopentyl group introduction . Monitor reaction progress in real-time with in-line FT-IR or Raman spectroscopy .
Q. How to design kinetic studies for understanding degradation pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
